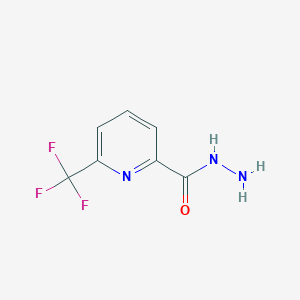

6-(Trifluoromethyl)picolinohydrazide

Description

6-(Trifluoromethyl)picolinohydrazide is a heterocyclic compound featuring a picolinohydrazide backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. The -CF₃ group imparts strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity. This structural motif is pivotal in coordination chemistry, sensor development, and pharmaceutical intermediates due to its ability to act as a ligand or functional building block .

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(14)13-11/h1-3H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXMXMWRXBJKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)picolinohydrazide typically involves the reaction of 6-(trifluoromethyl)picolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

6-(Trifluoromethyl)picolinic acid+Hydrazine hydrate→6-(Trifluoromethyl)picolinohydrazide+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 6-(Trifluoromethyl)picolinohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)picolinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)picolinohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)picolinohydrazide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

6-(Hydroxymethyl)picolinohydrazide

- Structure : Differs by a hydroxymethyl (-CH₂OH) substituent instead of -CF₃.

- Properties : Exhibits fluorescence enhancement (116-fold) and colorimetric changes upon Fe³⁺ binding due to spirolactam ring opening. Detection limit: 10⁻⁸ M .

- Applications : Highly selective Fe³⁺ sensor in aqueous environments.

6-((Bis(2-hydroxyethyl)amino)methyl)picolinohydrazide (A5)

- Structure: Contains a bis(2-hydroxyethyl)amino-methyl (-CH₂N(CH₂CH₂OH)₂) group.

- Properties : Acts as a polydentate ligand for lanthanide complexes (e.g., Dy³⁺, Tb³⁺), enabling single-molecule magnet (SMM) behavior .

- Applications : Coordination chemistry for magnetic materials.

N'-[2-Nitro-5-(trifluoromethyl)phenyl]-N'-(pyrid-2-yl)picolinohydrazide (236q)

- Structure: Features nitro (-NO₂) and -CF₃ groups on the phenyl ring.

- Properties : Yellow crystalline solid (decomposition onset: 197.7°C), synthesized via condensation .

- Applications : Intermediate in heterocyclic chemistry for bioactive molecules.

6-(Trifluoromethyl)picolinimidamide hydrochloride

- Structure : Replaces hydrazide (-CONHNH₂) with imidamide (-C(NH)NH₂).

- Properties : Higher similarity score (0.64 vs. 0.75 for picolinic acid derivatives) but reduced ligand versatility .

- Applications: Potential precursor for agrochemicals or pharmaceuticals.

Physicochemical and Functional Comparisons

Role of Substituents

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-deficient character, improving binding to metal ions or biological targets .

- Hydrazide (-CONHNH₂) : Enables Schiff base formation and coordination with transition metals (e.g., Fe³⁺, Dy³⁺) .

- Hydroxymethyl (-CH₂OH) : Introduces polarity and hydrogen-bonding capacity, critical for sensor selectivity .

Pharmacological Relevance

Such analogues exhibit prolonged antihypertensive action compared to non-CF₃ counterparts .

Biological Activity

6-(Trifluoromethyl)picolinohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

6-(Trifluoromethyl)picolinohydrazide is characterized by the presence of a trifluoromethyl group attached to a picolinohydrazide structure. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration into cell membranes, thus influencing its biological activity.

The biological activity of 6-(Trifluoromethyl)picolinohydrazide can be attributed to its interaction with various molecular targets within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to therapeutic effects.

- Receptor Modulation : It can interact with receptors that are crucial for various physiological processes, influencing signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of hydrazides, including 6-(Trifluoromethyl)picolinohydrazide, exhibit notable antimicrobial activity. A study highlighted that similar compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged widely, indicating varying degrees of potency against different microbial strains .

Anticancer Potential

The anticancer properties of hydrazides have been explored in several studies. Compounds similar to 6-(Trifluoromethyl)picolinohydrazide have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have documented the biological effects of hydrazides in clinical settings:

- Study on Antimicrobial Activity : A case study focusing on methyl 4-phenylpicolinoimidate derivatives revealed significant antimicrobial effects against various bacterial strains. This research underscores the potential for developing new antibiotics based on hydrazide structures .

- Anticancer Research : Another study explored the cytotoxic effects of hydrazone derivatives derived from hydrazides, showing promising results against different cancer cell lines. The findings suggest that modifications in the hydrazide structure can enhance anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)picolinohydrazide | Trifluoromethyl group; Hydrazide functional group | Antimicrobial; Anticancer |

| 6-(Trifluoromethyl)picolinic acid | Trifluoromethyl group; Carboxylic acid | Moderate antimicrobial activity |

| 6-(Trifluoromethyl)nicotinic acid | Trifluoromethyl group; Nicotinic structure | Neuroprotective; Limited antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.